An In-depth Technical Guide to (E)-4-(butylamino)-4-oxobut-2-enoic Acid: Properties, Synthesis, and Biological Context
An In-depth Technical Guide to (E)-4-(butylamino)-4-oxobut-2-enoic Acid: Properties, Synthesis, and Biological Context
Abstract: This technical guide provides a comprehensive overview of (E)-4-(butylamino)-4-oxobut-2-enoic acid, a fumaramic acid derivative of significant interest to researchers in medicinal chemistry and materials science. While data on this specific molecule is sparse, this document extrapolates from the well-established chemistry and biology of its parent compound, fumaric acid, and related derivatives to present its core physicochemical properties, a detailed synthesis protocol, and its potential biological significance. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this class of compounds.
Physicochemical and Structural Characterization
(E)-4-(butylamino)-4-oxobut-2-enoic acid belongs to the class of mono-amides of fumaric acid, known as fumaramic acids. Its structure is characterized by a four-carbon backbone containing a carboxylic acid, an amide, and a carbon-carbon double bond in the trans or (E) configuration. This configuration imparts greater thermodynamic stability compared to its cis isomer, (Z)-4-(butylamino)-4-oxobut-2-enoic acid (a maleamic acid).
Table 1: Core Physicochemical Properties of (E)-4-(butylamino)-4-oxobut-2-enoic Acid
| Property | Value | Source |
| IUPAC Name | (E)-4-(butylamino)-4-oxobut-2-enoic acid | N/A |
| Molecular Formula | C₈H₁₃NO₃ | Calculated |
| Molecular Weight | 171.19 g/mol | Calculated[1] |
| Topological Polar Surface Area (TPSA) | 66.4 Ų | Computed (Value for isomer)[1] |
| Hydrogen Bond Donor Count | 2 | Computed (Value for isomer)[1] |
| Hydrogen Bond Acceptor Count | 3 | Computed (Value for isomer)[1] |
| Rotatable Bond Count | 4 | Computed (Value for isomer)[1] |
Note: Computed values are based on the isomeric structure (2Z)-4-(tert-butylamino)-4-oxobut-2-enoic acid and are expected to be identical or nearly identical for the (E)-n-butyl isomer.
Synthesis and Purification Workflow
The synthesis of N-substituted fumaramic acids is typically achieved through a two-step process starting from maleic anhydride. This method leverages the high reactivity of the anhydride ring and the thermodynamic preference for the (E) isomer.
Causality of Experimental Design: The synthesis begins with the nucleophilic attack of a primary amine (n-butylamine) on one of the carbonyl carbons of maleic anhydride. This reaction is typically performed at low temperatures in an aprotic solvent to prevent side reactions and favor the formation of the maleamic acid intermediate ((Z)-isomer). The subsequent step involves isomerization to the more stable (E)-isomer, which can be promoted by heat or acid catalysis. This thermodynamic control is a key principle in achieving the desired product.
Caption: Synthesis workflow for (E)-4-(butylamino)-4-oxobut-2-enoic acid.
Experimental Protocol: Synthesis and Purification
This protocol is a self-validating system, concluding with analytical characterization to confirm product identity and purity.
Materials:
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Maleic anhydride (1.0 eq)
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n-Butylamine (1.0 eq)
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Dioxane (anhydrous)
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Toluene
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Hydrochloric acid (HCl), concentrated
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Deionized water
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Synthesis of (Z)-4-(butylamino)-4-oxobut-2-enoic acid:
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In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve maleic anhydride in anhydrous dioxane at 0-5°C (ice bath).
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Slowly add n-butylamine dropwise to the stirred solution. Rationale: The slow addition at low temperature controls the exothermicity of the reaction and minimizes side-product formation.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
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The resulting precipitate, the maleamic acid intermediate, is collected by vacuum filtration and washed with cold solvent.
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Isomerization to (E)-4-(butylamino)-4-oxobut-2-enoic acid:
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Suspend the crude maleamic acid intermediate in toluene.
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Add a catalytic amount of concentrated HCl. Rationale: The acid protonates the carboxylate, facilitating rotation around the C2-C3 single bond, leading to the thermodynamically more stable (E) isomer.
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Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Cool the reaction mixture to room temperature. The (E)-isomer, being less soluble, will precipitate.
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-
Purification and Validation:
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Collect the crude product by vacuum filtration.
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Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to obtain a pure, crystalline product.
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Dry the final product under vacuum.
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Validation: Confirm the structure and purity of the final compound using:
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¹H NMR Spectroscopy: To verify the chemical structure and confirm the (E)-configuration by observing the large coupling constant (typically 15-18 Hz) between the vinyl protons.
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Mass Spectrometry: To confirm the molecular weight.
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FT-IR Spectroscopy: To identify the characteristic functional groups (C=O, N-H, O-H).
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Biological Context and Potential Applications
Fumaric acid and its derivatives, particularly fumaric acid esters (FAEs), possess well-documented immunomodulatory and anti-inflammatory properties.[2] They are approved for the treatment of chronic inflammatory diseases like psoriasis and relapsing-remitting multiple sclerosis.[3][4] The primary mechanism of action involves the modulation of key inflammatory signaling pathways.
Potential Mechanism of Action: FAEs are known to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] NF-κB is a critical transcription factor that governs the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. By inhibiting NF-κB, fumaric acid derivatives can effectively suppress the inflammatory response. It is highly probable that (E)-4-(butylamino)-4-oxobut-2-enoic acid, as a fumaramic acid, shares this biological activity. The amide functionality may influence its cell permeability, stability, and potency compared to ester derivatives.
Caption: Hypothesized inhibition of the NF-κB pathway by the title compound.
Potential Therapeutic and Industrial Applications:
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Dermatology and Immunology: Given the established efficacy of related compounds, this molecule could be investigated as a novel therapeutic agent for psoriasis, multiple sclerosis, and other autoimmune disorders.[2][4][5]
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Oncology: Some fumaric acid derivatives have demonstrated anticancer activity by inducing apoptosis and inhibiting cancer cell proliferation.[3]
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Materials Science: Maleamic acids and their derivatives serve as monomers and building blocks for the synthesis of functional polymers and polyimides.[6]
Summary and Future Directions
(E)-4-(butylamino)-4-oxobut-2-enoic acid is a fumaramic acid derivative with significant, albeit largely unexplored, potential. Based on the established science of its chemical class, it can be synthesized reliably from maleic anhydride and is predicted to have valuable biological properties, particularly in the realm of immunomodulation.
Future research should focus on:
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Empirical Characterization: Performing detailed experimental analysis to confirm its physicochemical properties.
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In Vitro Biological Screening: Assessing its activity in cell-based assays related to inflammation (e.g., NF-κB reporter assays) and cell proliferation.
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Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues with different alkyl chains to optimize potency, selectivity, and pharmacokinetic properties.
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Pharmacokinetic Profiling: Evaluating its stability, absorption, distribution, metabolism, and excretion (ADME) to determine its potential as a drug candidate.
This technical guide provides a foundational framework for researchers to begin their investigation into this promising compound.
References
- MetwareBio. Fumaric Acid Unveiled: From Nature's Palette to Therapeutic Potential.
- PubChem. 4-Oxo-4-(phenylamino)-2-butenoic acid | C10H9NO3 | CID 668160.
- Metabolon. Fumaric Acid.
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- Qassem, A. A., & Jassim, I. K. (2021). Synthesis of Some New Maleamic Acid and Maleimide Derivatives of Trimethoprim (TMP), with Evaluating their Biological Activity. Annals of the Romanian Society for Cell Biology, 25(7), 1978–1985.
- Thio, H. B., van den Berg, R. H., & Ponec, M. (1994). Fumaric acid derivatives evoke a transient increase in intracellular free calcium concentration and inhibit the proliferation of human keratinocytes.
- Journal of Organic and Pharmaceutical Chemistry.
- ResearchGate. Rapid and Facile Synthesis of Isomaleimides: Dehydration of Maleamic Acids using Methanesulfonyl Chloride | Request PDF.
- Utrecht University Student Theses Repository.
- Guidechem. (2Z)-4-(tert-butylamino)-4-oxobut-2-enoic acid 32350-46-2 wiki.
- PMC.
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